molecular formula C24H25N7O3 B2893753 1-(2-ethoxybenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 920374-30-7

1-(2-ethoxybenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B2893753
CAS No.: 920374-30-7
M. Wt: 459.51
InChI Key: RIVJVZLFWSGEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxybenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine moiety and substituted with ethoxybenzoyl and methoxyphenyl groups. Its synthesis likely involves multi-step reactions, including cyclization and substitution steps, similar to related triazolo-pyrimidine derivatives .

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-3-34-20-10-5-4-9-19(20)24(32)30-13-11-29(12-14-30)22-21-23(26-16-25-22)31(28-27-21)17-7-6-8-18(15-17)33-2/h4-10,15-16H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVJVZLFWSGEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxybenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of Piperazine Group: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of Methanone Group: The final step involves the formation of the methanone linkage, typically through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound 1-(2-ethoxybenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazolopyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets within the cell. The triazolopyrimidine core is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of key cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 3-methoxyphenyl group in the target compound contrasts with the 4-ethoxyphenyl in ’s analog , which may alter steric hindrance and binding affinity.
  • Linker Diversity : Piperazine linkers (target compound) versus sulfide (VAS2870) or thioether (16m) groups influence solubility and target engagement .

Pharmacokinetic and Physicochemical Properties

Limited data exist for the target compound, but analogs suggest:

  • LogP : Triazolo-pyrimidines with piperazine linkers exhibit moderate hydrophilicity (LogP ~2–3), favoring blood-brain barrier penetration .
  • Metabolic Stability : Ethoxy and methoxy groups may reduce CYP450-mediated oxidation compared to hydroxylated analogs .

Biological Activity

The compound 1-(2-ethoxybenzoyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological properties. The core structure includes:

  • A piperazine ring
  • A triazolo-pyrimidine moiety
  • An ethoxybenzoyl group

This unique arrangement allows for diverse interactions within biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds featuring the triazole ring have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-70.43Induction of apoptosis
2Bel-74020.99Cell cycle arrest

The above table illustrates the potency of triazole derivatives in inhibiting cancer cell proliferation. The compound under study is hypothesized to exhibit similar mechanisms due to structural similarities.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : The presence of the triazole moiety is associated with the activation of apoptotic pathways, promoting programmed cell death in malignant cells .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect normal cells from oxidative stress while targeting cancerous cells.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Pyridazine Derivatives : Research indicated that pyridazine-based compounds showed a wide spectrum of biological activities including anticancer effects. The study identified specific derivatives that inhibited tumor growth significantly in vitro .
  • Triazolethione Compounds : A comparative analysis revealed that certain triazolethione derivatives displayed potent cytotoxicity against human cancer cell lines, suggesting a promising avenue for further research on similar structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.